Ethyl 4-bromo-3-(chloromethyl)benzoate

Description

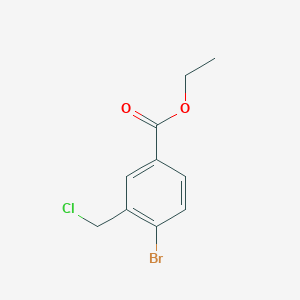

Ethyl 4-bromo-3-(chloromethyl)benzoate is a halogenated aromatic ester featuring a bromine atom at the para position (C4) and a chloromethyl (-CH₂Cl) group at the meta position (C3) on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents. The bromine and chloromethyl groups enable further functionalization via cross-coupling, nucleophilic substitution, or oxidation reactions .

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 4-bromo-3-(chloromethyl)benzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2,6H2,1H3 |

InChI Key |

TUHLNFLBIRUJIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Ethyl Benzoate Derivatives

The following table compares key structural and functional differences between Ethyl 4-bromo-3-(chloromethyl)benzoate and analogous compounds:

Key Observations :

- Halogen Position : Bromine at C4 (target compound) vs. C3 (Ethyl 3-bromo-4-methylbenzoate) alters electronic effects on the aromatic ring, influencing reactivity in electrophilic substitutions .

- Functional Group Reactivity : The chloromethyl group (-CH₂Cl) in the target compound is more reactive toward nucleophilic substitution than methyl (-CH₃) or ethoxymethyl (-CH₂OCH₂CH₃) groups in analogs .

- Biological Activity: Compounds with urea linkers (e.g., Ethyl 4-(carbamoylamino)benzoate) exhibit higher binding affinity to proteins like aquaporins compared to halogenated derivatives, highlighting the role of hydrogen-bonding motifs .

Physicochemical Properties

- Solubility: The chloromethyl and bromo groups in the target compound reduce polarity, leading to lower water solubility compared to derivatives with hydroxyl or carbamoylamino groups (e.g., Ethyl 4-hydroxybenzoate) .

- Stability : The chloromethyl group increases susceptibility to hydrolysis under basic conditions, whereas acetoxymethyl or ethoxymethyl substituents (e.g., Methyl 3-(acetoxymethyl)-4-bromobenzoate) enhance stability .

Research Findings and Case Studies

- Aquaporin Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives (e.g., DFP00173) showed potent inhibition of aquaporin-3 (IC₅₀ = 0.8 µM), outperforming halogenated analogs due to urea-mediated hydrogen bonding .

- Synthetic Utility : this compound was used to synthesize polyfunctionalized aromatics via sequential bromine-lithium exchange and chloromethyl substitution, a strategy less effective in methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.